ヘテロサイクリック脂肪酸

ヘテロサイクル脂肪酸は、炭素環に窒素、酸素、硫黄などのヘテロ原子を含む環状構造を持つ脂肪酸であり、特異な物理化学的性質と反応性を示す。このクラスの化合物は、有機合成における中間体としての価値が高く、特に医薬品や農薬の構造設計において重要な役割を果たす。その環構造による安定性と官能基の多様性により、複雑な分子構造の合成が可能となる。また、生物活性を有する物質の研究においても注目されており、酵素阻害剤や受容体調節剤としての応用が期待される。合成法としては、ヘテロアリール環の導入に適したクロスカップリング反応や環化反応が一般的に用いられる。純度管理と安定性保持が求められるため、高精度な分析技術と適切な保存条件が重要である。本製品は、研究開発段階での特異な反応性や機能性を追求する際の信頼できる素材として利用される。

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

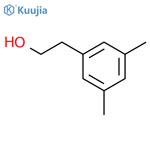

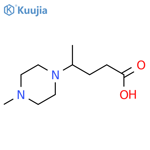

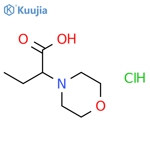

|

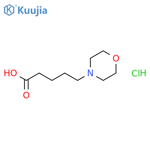

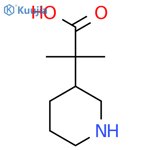

4-(4-Methylpiperazin-1-yl)pentanoic acid | 889939-93-9 | C10H20N2O2 |

|

4-Morpholinebutanoic Acid Hydrochloride | 39493-84-0 | C8H16ClNO3 |

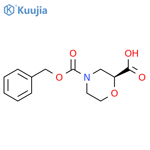

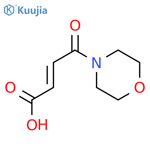

|

(2E)-4-(morpholin-4-yl)-4-oxobut-2-enoic acid | 90090-50-9 | C8H11NO4 |

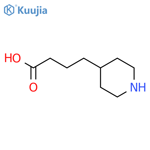

|

4-piperidin-4-ylbutanoic acid | 90950-44-0 | C9H17NO2 |

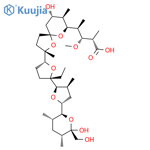

|

Monensin | 17090-79-8 | C36H62O11 |

|

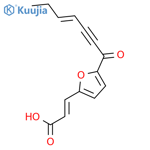

(2E)-3-{5-[(4Z)-hept-4-en-2-ynoyl]furan-2-yl}prop-2-enoic acid | 54954-14-2 | C14H12O4 |

|

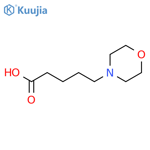

5-(morpholin-4-yl)pentanoic acid | 4441-14-9 | C9H17NO3 |

|

5-(morpholin-4-yl)pentanoic Acid Hydrochloride | 80667-39-6 | C9H18ClNO3 |

|

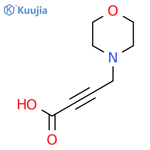

4-(4-morpholinyl)-2-Butynoic acid | 38346-95-1 | C8H11NO3 |

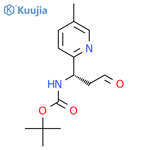

|

2-Methyl-2-(piperidin-3-yl)propanoic acid | 953079-98-6 | C9H17NO2 |

関連文献

-

Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

推奨される供給者

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

atkchemicaFactory Trade Brand reagents会社の性質: Private enterprises

-

Hubei Cuiyuan Biotechnology Co.,LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品